![molecular formula C12H16O2 B14259419 Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl- CAS No. 247040-80-8](/img/structure/B14259419.png)
Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl- is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro connection between two rings, which imparts distinct chemical and physical properties. The presence of two ketone groups and a double bond within the spirocyclic framework makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl- typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate diketone precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl- may involve optimized synthetic routes that maximize yield and minimize by-products. This can include the use of catalysts to enhance reaction efficiency and the implementation of continuous flow reactors for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex spirocyclic structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond and ketone groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic lactones, while reduction can produce spirocyclic diols.
Wissenschaftliche Forschungsanwendungen
Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as spirocyclic polymers with unique mechanical and thermal properties.
Wirkmechanismus
The mechanism by which Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl- exerts its effects involves interactions with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: Another spirocyclic compound with a similar core structure but different functional groups.
Spiro[4.5]dec-6-ene: A simpler spirocyclic compound lacking the ketone groups and double bond.
Uniqueness
Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl- is unique due to the presence of two ketone groups and a double bond within the spirocyclic framework. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
247040-80-8 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
8,8-dimethylspiro[4.5]dec-2-ene-6,10-dione |
InChI |
InChI=1S/C12H16O2/c1-11(2)7-9(13)12(10(14)8-11)5-3-4-6-12/h3-4H,5-8H2,1-2H3 |
InChI-Schlüssel |
HMWOWLABXDOENQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C2(CC=CC2)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


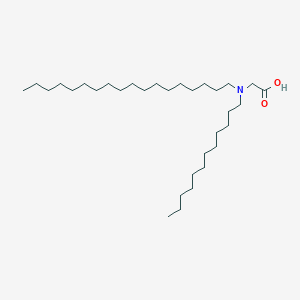
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
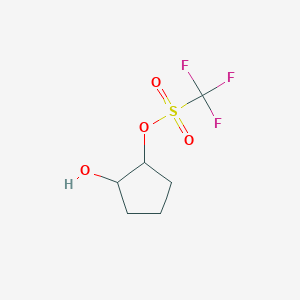
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)

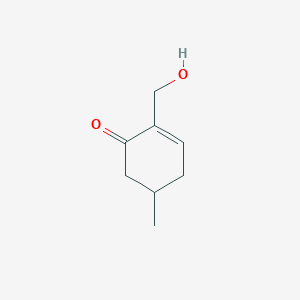
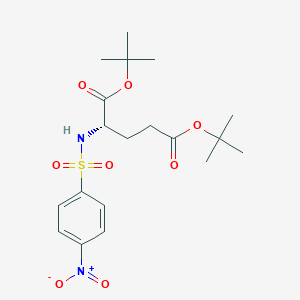
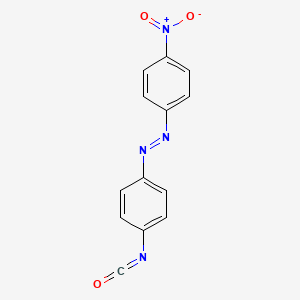
![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)
![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)
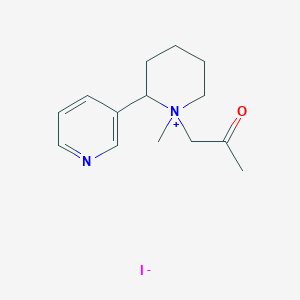
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
